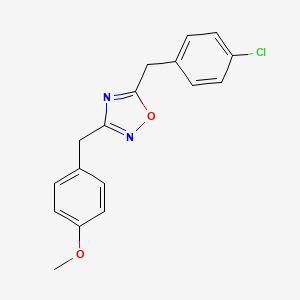
1-cyclopentyl-4-(2-thienylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-4-(2-thienylcarbonyl)piperazine, also known as CTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTTP is a piperazine derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-cyclopentyl-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This compound has also been shown to modulate the activity of the GABAergic system and the opioid system, which may contribute to its anxiolytic and antinociceptive effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to reduce the levels of corticosterone, a stress hormone, which may contribute to its antinociceptive effects. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and function.
実験室実験の利点と制限
1-cyclopentyl-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit interesting biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may affect its efficacy. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 1-cyclopentyl-4-(2-thienylcarbonyl)piperazine. First, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Second, more research is needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases. Third, studies are needed to optimize the synthesis and formulation of this compound to improve its efficacy and stability. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo.
合成法
The synthesis of 1-cyclopentyl-4-(2-thienylcarbonyl)piperazine has been achieved through various methods. One of the most commonly used methods is the reaction of 1-cyclopentylpiperazine with 2-thiophenecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
1-cyclopentyl-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. This compound has also been investigated for its potential in treating drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-14(13-6-3-11-18-13)16-9-7-15(8-10-16)12-4-1-2-5-12/h3,6,11-12H,1-2,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSVIQYJCRDUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975794 |
Source


|
| Record name | (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6039-31-2 |
Source


|
| Record name | (4-Cyclopentylpiperazin-1-yl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)

![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)
![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)

![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)



![N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)
